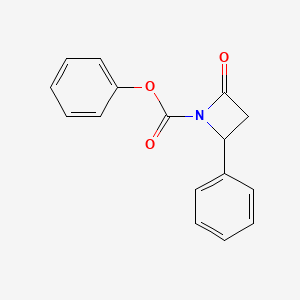![molecular formula C14H30O2Si B11855608 Butanal, 3-methyl-4-[[tris(1-methylethyl)silyl]oxy]-, (3S)- CAS No. 832720-97-5](/img/structure/B11855608.png)
Butanal, 3-methyl-4-[[tris(1-methylethyl)silyl]oxy]-, (3S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-Methyl-4-((triisopropylsilyl)oxy)butanal is an organic compound that features a silyl ether protective group. This compound is often used in organic synthesis due to its ability to protect hydroxyl groups during various chemical reactions. The presence of the triisopropylsilyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound in synthetic processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Methyl-4-((triisopropylsilyl)oxy)butanal typically involves the protection of a hydroxyl group using triisopropylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The process involves the careful addition of triisopropylsilyl chloride to the substrate, followed by purification steps such as distillation or chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: (S)-3-Methyl-4-((triisopropylsilyl)oxy)butanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triisopropylsilyl group can be selectively removed using fluoride ions from reagents like tetra-n-butylammonium fluoride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Tetra-n-butylammonium fluoride in tetrahydrofuran.
Major Products:
Oxidation: 3-Methyl-4-((triisopropylsilyl)oxy)butanoic acid.
Reduction: (S)-3-Methyl-4-((triisopropylsilyl)oxy)butanol.
Substitution: 3-Methyl-4-hydroxybutanal.
Applications De Recherche Scientifique
(S)-3-Methyl-4-((triisopropylsilyl)oxy)butanal is used in various scientific research applications, including:
Chemistry: As a protective group for hydroxyl functionalities in multi-step organic syntheses.
Biology: In the synthesis of complex biomolecules where selective protection and deprotection of hydroxyl groups are required.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of fine chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of (S)-3-Methyl-4-((triisopropylsilyl)oxy)butanal involves the protection of hydroxyl groups through the formation of a silyl ether bond. This protective group can be selectively removed under mild conditions, allowing for the controlled manipulation of the molecule during synthetic processes. The triisopropylsilyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound .
Comparaison Avec Des Composés Similaires
Trimethylsilyl ether: Less sterically hindered, easier to remove but less stable.
Tert-butyldimethylsilyl ether: More stable than trimethylsilyl ether but less sterically hindered than triisopropylsilyl ether.
Tert-butyldiphenylsilyl ether: Provides greater steric hindrance and stability compared to triisopropylsilyl ether.
Uniqueness: (S)-3-Methyl-4-((triisopropylsilyl)oxy)butanal is unique due to its balance of stability and reactivity. The triisopropylsilyl group offers significant steric protection, making it suitable for reactions where selective protection and deprotection are crucial. This compound’s ability to undergo various chemical transformations while maintaining the integrity of the protected hydroxyl group makes it a valuable tool in synthetic organic chemistry .
Propriétés
Numéro CAS |
832720-97-5 |
|---|---|
Formule moléculaire |
C14H30O2Si |
Poids moléculaire |
258.47 g/mol |
Nom IUPAC |
(3S)-3-methyl-4-tri(propan-2-yl)silyloxybutanal |
InChI |
InChI=1S/C14H30O2Si/c1-11(2)17(12(3)4,13(5)6)16-10-14(7)8-9-15/h9,11-14H,8,10H2,1-7H3/t14-/m0/s1 |
Clé InChI |
XRXWZGREOQJBCR-AWEZNQCLSA-N |
SMILES isomérique |
C[C@@H](CC=O)CO[Si](C(C)C)(C(C)C)C(C)C |
SMILES canonique |
CC(C)[Si](C(C)C)(C(C)C)OCC(C)CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Bromo-2-ethyl-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11855528.png)
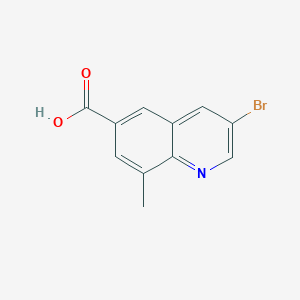
![2-[(1,3-Dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]benzaldehyde](/img/structure/B11855538.png)


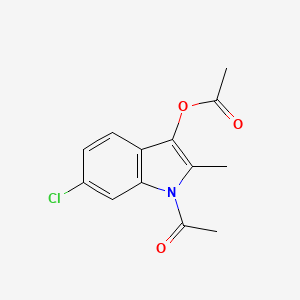
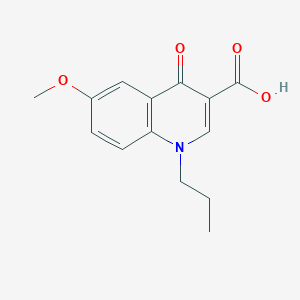
![5-Amino-1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11855563.png)
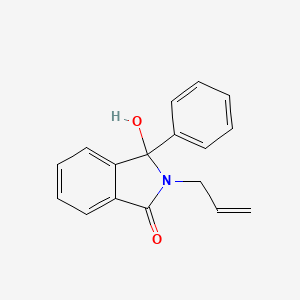
![2-Chloro-4-(4-fluorophenyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B11855572.png)
![1-Benzyl-1,9-diazaspiro[5.5]undecan-2-one](/img/structure/B11855575.png)

![(NZ)-N-[[3-bromo-5-(trifluoromethyl)phenyl]methylidene]hydroxylamine](/img/structure/B11855597.png)
